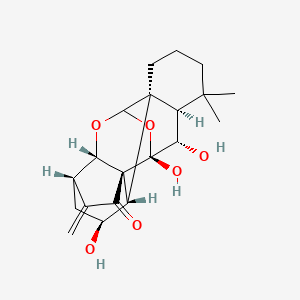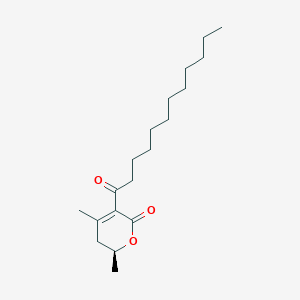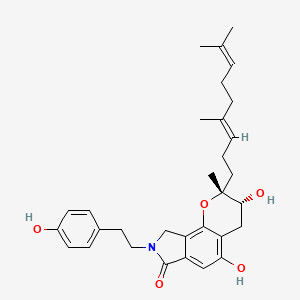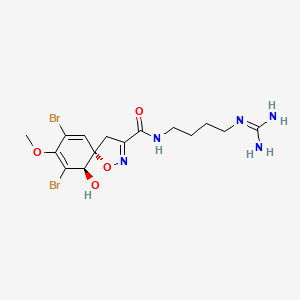
Bassiatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bassiatin is a member of the class of morpholines that is morpholine-2,5-dione substituted by a benzyl, isopropyl and a methyl group at positions 3, 6 and 4 respectively. It is isolated from the culture broth of the fungus Beauveria bassiana and acts as a platelet aggregation inhibitor. It has a role as a metabolite, an antimicrobial agent and a platelet aggregation inhibitor. It is a member of morpholines and a diketone.
Applications De Recherche Scientifique
1. Anticancer Properties
- Breast Cancer Cell Inhibition: Bassiatin, sourced from certain fungi, has shown notable inhibitory effects on MCF-7 breast cancer cell proliferation, particularly through its anti-oestrogenic properties (Meng et al., 2011). It was observed that Bassiatin effectively induces cell cycle arrest and exerts an antioestrogen effect, which may be valuable in ERα-positive breast cancer therapy.
- Comparison with Tamoxifen: Studies have found that Bassiatin is more effective than Tamoxifen, a standard SERM used in hormonotherapy for breast cancer, in terms of its inhibitory impact on breast cancer cells (Özgör & Keskin, 2021).
2. Platelet Aggregation Inhibition
- Blood Clot Prevention: Bassiatin has been identified as a new platelet aggregation inhibitor. It was isolated from Beauveria bassiana and demonstrated significant inhibition of ADP-induced aggregation of rabbit platelets (Kagamizono et al., 1995). This finding suggests potential applications in the treatment and prevention of blood clotting disorders.
3. Apoptosis Induction in Cancer Cells
- Cell Cycle and Apoptosis Regulation: Research on Bassiatin has shown that it activates pathways leading to apoptosis in MCF-7 cells, a type of breast cancer cell, by affecting key regulators like ERK1/2 and Akt (Meng et al., 2012). This indicates its potential as an anti-cancer agent through the modulation of cell survival and death pathways.
4. Cytotoxic Activity
- Marine-Derived Fungus Compounds: Bassiatin has been isolated from marine-derived fungi and shown significant cytotoxic activities against certain human cancer cell lines, suggesting its potential as a natural source for cancer treatment (Huang et al., 2017).
5. Chemical Composition Studies
- Chemical Analysis in Medicinal Plants: Investigations into the chemical composition of plants like Thymelaea lythroides have identified Bassiatin as one of the secondary metabolites, underscoring its presence and role in various plant species (Kabbaj et al., 2013).
Propriétés
Nom du produit |
Bassiatin |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(3S,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13+/m0/s1 |
Clé InChI |
YOKBTBNVNCFOBF-QWHCGFSZSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C |
SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
SMILES canonique |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
Synonymes |
4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione bassiatin lateritin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




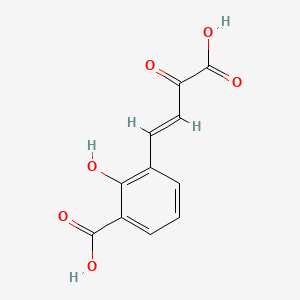
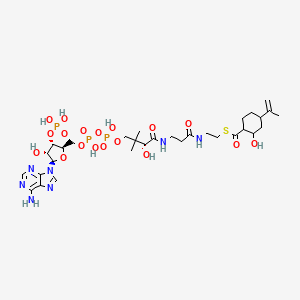
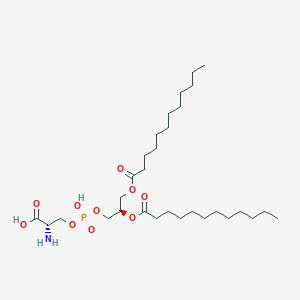

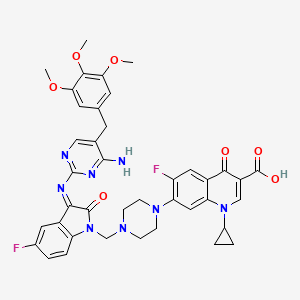
![2-[(E)-(4-methylpiperazino)methyleneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1244065.png)
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
